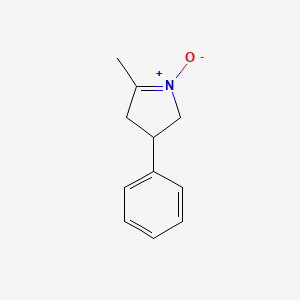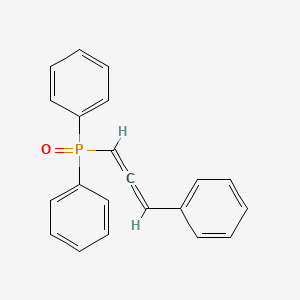
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane core bonded to diphenyl and 3-phenylpropadienyl groups, along with an oxo group. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 3-phenylpropargyl bromide. The reaction proceeds through a series of steps, including the formation of triphenyl(3-phenylpropadienyl)phosphonium bromide, which is then oxidized to yield the desired compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or isopropanol for recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization, and employing industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, phenylhydrazine, and dimethylformamide . The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various phosphonium salts and ylide intermediates. These products are often characterized by their unique structural and electronic properties, which can be exploited in further chemical transformations .
科学研究应用
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying biochemical pathways involving phosphorus-containing compounds.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its interactions with biological molecules.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
作用机制
The mechanism of action of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane involves its ability to form stable phosphonium salts and ylides. These intermediates can participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to stabilize negative charges on the phosphorus atom, facilitating the formation of reactive intermediates .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its ability to form phosphonium salts.
Triphenyl(3-phenylprop-2-ynyl)phosphonium bromide: An isomer of the compound, differing in the position of the triple bond.
Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide: Another isomer, also differing in the position of the triple bond.
Uniqueness
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable ylides and phosphonium salts sets it apart from other similar compounds, making it a valuable reagent in both academic and industrial research.
属性
CAS 编号 |
20700-46-3 |
|---|---|
分子式 |
C21H17OP |
分子量 |
316.3 g/mol |
InChI |
InChI=1S/C21H17OP/c22-23(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-9,11-18H |
InChI 键 |
ZAWQSWUFGGHYMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C=CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


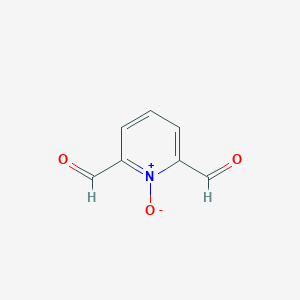
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)

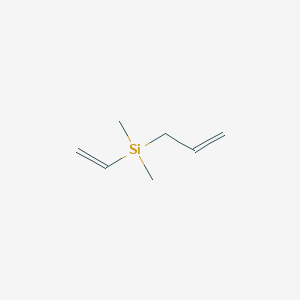
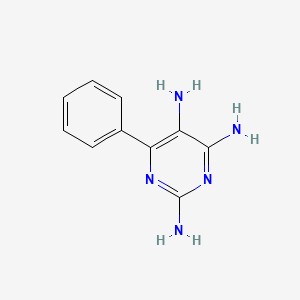
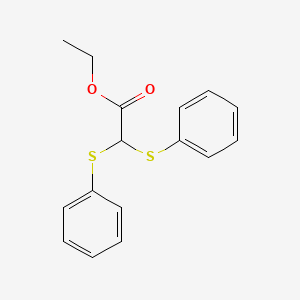
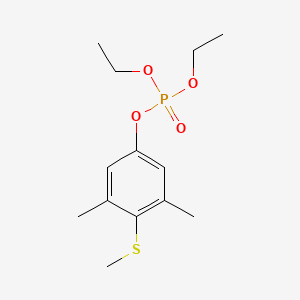




![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
